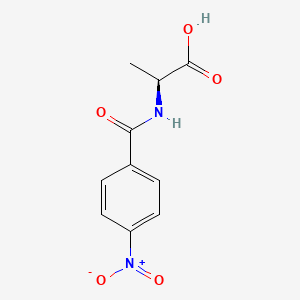

4-Nitrobenzoylalanine

Description

4-Nitrobenzoylalanine (systematic name: 4-nitro-L-phenylalanine) is a nitro-substituted derivative of the amino acid phenylalanine. Its structure features a para-nitro (-NO₂) group on the phenyl ring of phenylalanine, making it a valuable intermediate in peptide synthesis and biochemical studies.

Key Properties (Inferred):

Properties

Molecular Formula |

C10H10N2O5 |

|---|---|

Molecular Weight |

238.20 g/mol |

IUPAC Name |

(2S)-2-[(4-nitrobenzoyl)amino]propanoic acid |

InChI |

InChI=1S/C10H10N2O5/c1-6(10(14)15)11-9(13)7-2-4-8(5-3-7)12(16)17/h2-6H,1H3,(H,11,13)(H,14,15)/t6-/m0/s1 |

InChI Key |

CBMCTOCBSFJMEG-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs of Substituted Phenylalanine

The following compounds share structural similarities with 4-nitrobenzoylalanine, differing in substituents or backbone modifications:

Key Observations:

- Nitro vs. Fluoro Substituents: The nitro group (-NO₂) in 4-nitrobenzoylalanine is a stronger electron-withdrawing group than fluorine (-F), significantly altering electronic properties and reactivity. This impacts applications in catalysis or drug design .

- Backbone Modifications: Compounds like 3-Amino-3-(4-fluorophenyl)propionic acid replace the α-amino acid backbone with propionic acid, reducing biological compatibility compared to phenylalanine derivatives .

Nitro-Substituted Aromatic Compounds

Compounds with nitro groups on aromatic rings but distinct backbones:

Key Differences :

- Backbone Rigidity: 4-Nitrobenzoylalanine’s amino acid backbone enhances solubility in aqueous systems compared to rigid aromatic acids like 4-(3-Nitrophenyl)benzoic acid (melting point: 301°C) .

- Biological Relevance: The amino acid structure of 4-nitrobenzoylalanine makes it more suitable for biochemical studies than 4-Nitrobenzylamine hydrochloride, which lacks a chiral center and peptide compatibility .

Research Findings and Data Gaps

- Toxicity and Safety: Limited data exist for nitro-substituted phenylalanines. For structurally related compounds like 4-(4-Nitrobenzyloxy)-benzylamine, toxicity and environmental persistence remain uncharacterized .

- Synthetic Utility : 4-Nitrobenzoylalanine derivatives are critical in synthesizing enzyme inhibitors or fluorescent probes, leveraging the nitro group’s redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.